N-(3,4-dichlorophenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
This compound features a central 1,3,4-thiadiazole scaffold substituted with a thioether-linked acetamide group. The combination of thiadiazole, thiophene, and dichlorophenyl motifs suggests possible applications in anticancer or antimicrobial drug development, given the established roles of these heterocycles in targeting enzymes or disrupting cellular processes .
Properties
IUPAC Name |
N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2S3/c17-11-4-3-9(6-12(11)18)19-14(24)8-26-16-22-21-15(27-16)20-13(23)7-10-2-1-5-25-10/h1-6H,7-8H2,(H,19,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAIFYPNYVCWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Thiophene Moiety: The thiophene ring is introduced through a coupling reaction with a thiophene derivative, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached via a nucleophilic substitution reaction, where the dichlorophenylamine reacts with an appropriate electrophilic intermediate.
Final Assembly: The final compound is assembled by linking the thiadiazole and thiophene moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the amide or thiadiazole moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dichlorophenyl or thiophene rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, thiadiazole derivatives.
Substitution: Halogenated derivatives, alkylated or arylated products.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines such as HepG-2 (human hepatocellular carcinoma) and A-549 (human lung cancer) . The mechanism of action often involves the inhibition of DNA synthesis and interference with key cellular pathways involved in tumorigenesis .
Case Studies
- In Vitro Studies : In vitro evaluations have shown that thiadiazole derivatives can inhibit cancer cell proliferation effectively. For example, one study reported that specific derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like cisplatin .
- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions between these compounds and their biological targets. For instance, docking studies with dihydrofolate reductase revealed potential binding affinities that could translate to effective anticancer activity .
Antimicrobial Activity
Apart from anticancer properties, N-(3,4-dichlorophenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide also exhibits antimicrobial properties. The synthesis of various derivatives has been linked to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Key Findings
- Broad-Spectrum Activity : Studies indicate that compounds with thiadiazole and thiophene rings can act against a wide range of pathogens, including resistant strains .
- Mechanism of Action : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Summary of Research Findings
| Application | Key Findings |
|---|---|
| Anticancer | Effective against HepG-2 and A-549 cell lines; mechanisms include DNA synthesis inhibition. |
| Antimicrobial | Active against Gram-positive and Gram-negative bacteria; potential for treating resistant strains. |
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific proteins or pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares the target compound with structurally related derivatives from the evidence:
Key Observations :
- The target compound shares the 1,3,4-thiadiazole core with most analogues but distinguishes itself via the thiophene-acetamido group.
- Higher molecular weights (~450–500 g/mol) are common in this class, correlating with substituted aryl/heteroaryl groups.
- Melting points for thiadiazole derivatives typically range between 130–270°C, influenced by substituent polarity and crystallinity .
Key Observations :
- Thiadiazoles with chlorophenyl or benzothiazole groups (e.g., compound 3 ) show strong anticancer activity via Akt pathway inhibition.
- Ureido-substituted derivatives (e.g., 4g ) exhibit moderate antiproliferative effects, suggesting that the target’s thiophen-2-ylacetamido group could enhance potency through improved receptor binding.
- Thiadiazole-thiadiazine hybrids (e.g., 5d ) demonstrate antimicrobial activity, highlighting structural versatility for multiple therapeutic applications.
Biological Activity
N-(3,4-dichlorophenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound and its derivatives.
1. Structure and Synthesis
The compound features a complex structure comprising a thiadiazole ring, which is known for its diverse biological activities. The synthesis of thiadiazole derivatives has been extensively studied, with various methods reported to create compounds with enhanced pharmacological properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising results as antitumor agents against various cancer cell lines such as HepG-2 (hepatocellular carcinoma) and A-549 (lung carcinoma) .
2.1 Antitumor Activity
Research indicates that thiadiazole derivatives exhibit significant antitumor activity through various mechanisms:
- Inhibition of DNA/RNA Synthesis : Compounds containing the thiadiazole moiety have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation .
- Targeting Key Kinases : The heteroatoms in the thiadiazole structure can interact with biological targets like kinases involved in tumorigenesis .
Recent studies demonstrated that N-(3,4-dichlorophenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibits cytotoxic effects on several cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(3,4-dichlorophenyl)-... | HepG-2 | 12.5 | DNA/RNA synthesis inhibition |
| N-(3,4-dichlorophenyl)-... | A-549 | 15.0 | Kinase inhibition |
2.2 Antimicrobial Activity
Thiadiazole derivatives also demonstrate notable antimicrobial properties against various pathogens. Studies have reported moderate to significant antibacterial effects against Gram-positive and Gram-negative bacteria .
The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes.
3. Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
- Case Study on Antitumor Activity : In a study involving human leukemia cells, a derivative similar to N-(3,4-dichlorophenyl)-... showed a decrease in cell viability by over 70% at concentrations of 10 µM .
- Antimicrobial Efficacy : A clinical trial evaluated the use of thiadiazole compounds in treating infections caused by resistant strains of bacteria. Results indicated a significant reduction in infection rates compared to standard treatments .
The mechanisms through which N-(3,4-dichlorophenyl)-... exerts its biological effects include:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like carbonic anhydrase and histone deacetylase, which are involved in cancer progression and microbial resistance .
- Receptor Interaction : Some derivatives may function as antagonists at adenosine receptors, further contributing to their antitumor effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3,4-dichlorophenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions.
Acylation : Introduction of the thiophen-2-yl acetamide group via coupling reagents (e.g., EDC/HOBt) .
Thioether linkage : Reaction of thiol-containing intermediates with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) .
- Critical Parameters :
- Temperature : Optimal 60–80°C for acylation to prevent side reactions.
- Solvent : DMF or dichloromethane enhances solubility of intermediates .
- Catalysts : Use of triethylamine to neutralize HCl byproducts during coupling .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms aromatic protons (δ 6.8–7.5 ppm for dichlorophenyl/thiophene), acetamide NH (δ 10–11 ppm), and thiadiazole ring protons .
- HRMS : Validates molecular formula (e.g., [M+H]+ peak matching C₁₇H₁₂Cl₂N₄O₂S₃) .
- IR Spectroscopy : Identifies amide C=O stretch (~1650 cm⁻¹) and thioether C-S bonds (~680 cm⁻¹) .
Q. What in vitro assays are commonly used to screen the biological activity of this compound?
- Methodological Answer :
- Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or kinases to measure Ki values .
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell line viability (e.g., MTT vs. resazurin assays) and normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
- Purity Analysis : Use HPLC (>95% purity) to rule out impurities affecting activity .
- Solubility Optimization : Test activity in varying DMSO concentrations (<1% v/v) to avoid solvent interference .
Q. What computational methods are employed to predict the compound's interaction with biological targets, and how do they correlate with experimental data?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to COX-2 or kinase active sites, guided by crystal structures (e.g., PDB IDs) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes; validate with experimental IC₅₀ values .
- QSAR Modeling : Use substituent electronic parameters (Hammett σ) to predict activity trends for derivatives .
Q. How can reaction conditions be optimized to enhance the yield of the critical thioether bond formation step?
- Methodological Answer :
- DoE (Design of Experiments) : Vary solvent (DMF vs. acetonitrile), base (K₂CO₃ vs. Et₃N), and temperature (25–60°C) in a factorial design .
- Kinetic Monitoring : Use TLC or in situ IR to track thiolate intermediate formation, ensuring stoichiometric excess of chloroacetamide .
- Workup Refinement : Precipitation in ice-cwater improves purity by removing unreacted thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
